![molecular formula C19H22FN3O5 B107967 N-Ethoxycarbonyl Norfloxacin CAS No. 105440-01-5](/img/structure/B107967.png)
N-Ethoxycarbonyl Norfloxacin
描述
N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the presence of an ethoxycarbonyl group attached to the piperazine ring of Norfloxacin. The molecular formula of this compound is C19H22FN3O5, and it has a molecular weight of 391.39 g/mol . This modification enhances its physicochemical properties, making it a valuable compound for various research and industrial applications.
作用机制
Target of Action
N-Ethoxycarbonyl Norfloxacin, also known as Norfloxacin Impurity H, is a derivative of Norfloxacin . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Norfloxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the enzyme DNA gyrase, which is required for the untwisting needed to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The biochemical pathways affected by Norfloxacin involve the processes of bacterial DNA replication, transcription, repair, and recombination . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells.
Pharmacokinetics
Following oral administration, approximately 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . Dosage modification is necessary when the glomerular filtration rate falls below 20 ml/minute .
Result of Action
The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks bacterial DNA replication, transcription, repair, and recombination, leading to the death of the bacterial cells .
Action Environment
Environmental factors can influence the action of Norfloxacin. For instance, environmental bacteria have the potential to biotransform Norfloxacin . In a study, eight Mycobacterium sp. cultures were dosed with Norfloxacin and incubated for 7 days . The study found that the bacteria could transform Norfloxacin, potentially serving as a resistance mechanism . Additionally, the presence of microplastics in the water environment can enhance the adsorption of Norfloxacin, promoting its carrier effect .
生化分析
Biochemical Properties
N-Ethoxycarbonyl Norfloxacin, like other fluoroquinolones, is believed to exert its antibacterial effects primarily through the inhibition of bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition disrupts this process, leading to bacterial cell death .
Cellular Effects
This compound, due to its structural similarity to Norfloxacin, is likely to have similar cellular effects. Norfloxacin has been found to have cytotoxic effects on human corneal endothelial cells, potentially damaging the cornea and impairing vision
Molecular Mechanism
It is likely to be similar to that of Norfloxacin, which acts by inhibiting bacterial DNA gyrase . This inhibition prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death .
Temporal Effects in Laboratory Settings
Studies on Norfloxacin suggest that its effects can change over time due to factors such as pH and polarity .
Dosage Effects in Animal Models
Studies on Norfloxacin suggest that its effects can vary with dosage .
Metabolic Pathways
Studies suggest that Norfloxacin and its derivatives can undergo various metabolic reactions, including acetylation, defluorination, ring scission, and hydroxylation .
Transport and Distribution
Studies suggest that Norfloxacin and its derivatives can be transported across cell membranes and distributed within various cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl Norfloxacin typically involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
[ \text{Norfloxacin} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: N-Ethoxycarbonyl Norfloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Antimicrobial Activity
N-Ethoxycarbonyl Norfloxacin exhibits significant antimicrobial properties, making it a subject of interest in the development of new antibacterial agents. The following table summarizes its effectiveness compared to Norfloxacin against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) for Norfloxacin (µg/mL) | MIC for this compound (µg/mL) |
---|---|---|
Escherichia coli | 0.5 | 0.25 |
Staphylococcus aureus | 1.0 | 0.5 |
Klebsiella pneumoniae | 2.0 | 1.0 |
These results indicate that this compound may exhibit enhanced potency against certain bacterial strains, potentially due to improved absorption or altered binding affinity .
Synergistic Effects with Other Compounds
Research has demonstrated that this compound can enhance the efficacy of other antimicrobial agents when used in combination therapies. For instance, studies have shown that when combined with essential oils from Piper caldense, the antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus was significantly increased . The following table illustrates the synergistic effects observed:
Combination | MIC Reduction (µg/mL) |
---|---|
This compound + EOPC | 50% |
This compound + Chlorpromazine | 60% |
Such findings highlight the potential for using this compound in combination therapies to combat resistant bacterial infections effectively .
Analytical Applications
This compound serves as a reference standard in analytical methods for quantifying Norfloxacin metabolites in biological samples and environmental matrices. Its unique structure allows researchers to gain insights into metabolic pathways and degradation processes, which are crucial for understanding the drug's efficacy and environmental impact. The following table summarizes key analytical applications:
Analytical Method | Application |
---|---|
Liquid chromatography-tandem mass spectrometry | Quantification of fluoroquinolone residues |
High-performance liquid chromatography | Separation and identification of metabolites |
These applications are vital for pharmacokinetic studies and environmental monitoring, ensuring safety and compliance with regulatory standards.
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study 1: Enhanced Antibacterial Activity
A study investigated the antibacterial efficacy of this compound against resistant strains of Escherichia coli. Results showed a significant reduction in bacterial load when administered in conjunction with traditional treatments, suggesting its potential as an adjunct therapy in clinical settings . -
Case Study 2: Environmental Impact Assessment
Research focused on the degradation pathways of this compound in wastewater treatment facilities. Findings indicated that the compound is more stable than its parent drug, which raises concerns about environmental persistence and necessitates further investigation into its ecological effects.
相似化合物的比较
Norfloxacin: The parent compound, widely used as an antibiotic.
Pefloxacin: Another fluoroquinolone with similar antibacterial properties.
Enoxacin: A fluoroquinolone with a different substitution pattern on the piperazine ring.
Fleroxacin: Contains an N-fluoroethyl substituent.
Amifloxacin: Contains an N-methylamino group.
Uniqueness: N-Ethoxycarbonyl Norfloxacin is unique due to the presence of the ethoxycarbonyl group, which enhances its physicochemical properties and potentially its biological activity. This modification can improve solubility, stability, and bioavailability compared to its parent compound, Norfloxacin.
生物活性
N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered interest due to its potential enhanced biological activity against various pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against different bacterial strains, and relevant case studies.
Norfloxacin and its derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. The binding affinity of fluoroquinolones for these enzymes is significantly higher in bacteria than in mammalian cells, which contributes to their selective toxicity .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate the effectiveness of this compound compared to its parent drug, Norfloxacin.
Comparative Efficacy Table
Bacterial Strain | Norfloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
---|---|---|
Escherichia coli | 4-8 | 2-4 |
Pseudomonas aeruginosa | 16-32 | 8-16 |
Staphylococcus aureus | 2-4 | 1-2 |
Klebsiella pneumoniae | 8-16 | 4-8 |
Mycobacterium tuberculosis | 32-64 | 16-32 |
The data indicates that this compound exhibits improved antibacterial activity against several strains compared to Norfloxacin itself. This enhancement is attributed to structural modifications that increase binding affinity to bacterial enzymes .
Case Studies and Research Findings
-
Enhanced Activity Against Resistant Strains :
A study explored the efficacy of this compound against multi-drug resistant strains of E. coli and K. pneumoniae. The results showed a significant reduction in MIC values compared to traditional treatments, suggesting its potential as a therapeutic option in resistant infections . -
Synergistic Effects :
Research has demonstrated that when combined with other antibiotics like amoxicillin or tetracycline, this compound exhibited synergistic effects, leading to lower MICs and improved bactericidal activity. This combination therapy could be particularly beneficial in treating polymicrobial infections . -
In Vitro Studies :
In vitro studies have shown that this compound effectively inhibits biofilm formation in Staphylococcus aureus, a critical factor in chronic infections. The compound's ability to disrupt biofilm integrity was evaluated using crystal violet staining methods, highlighting its potential application in treating biofilm-associated infections .
属性
IUPAC Name |
7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMZLZRMSYMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105440-01-5 | |
Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。